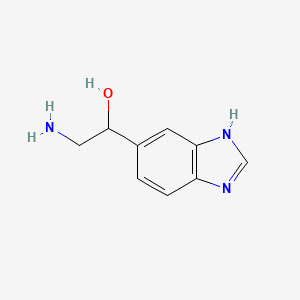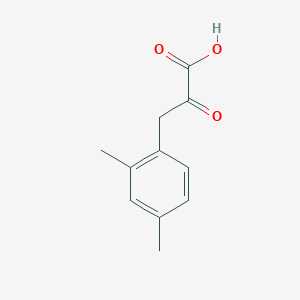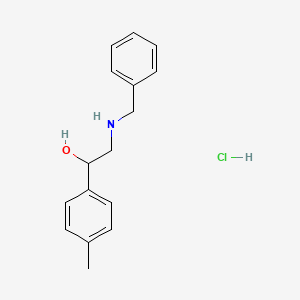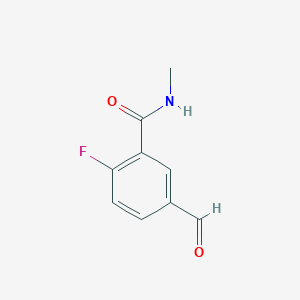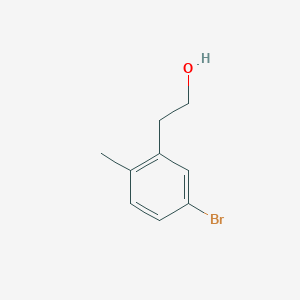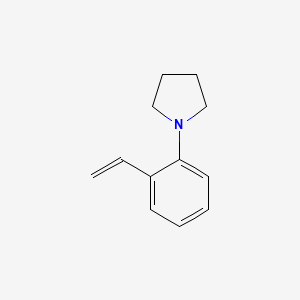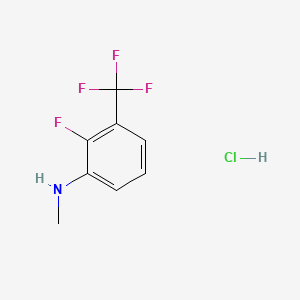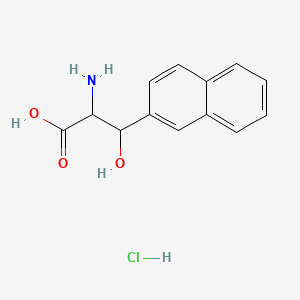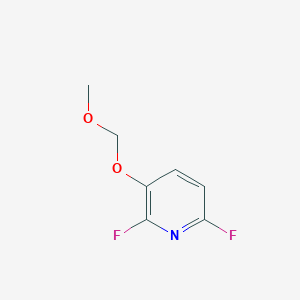
2,6-Difluoro-3-(methoxymethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-3-(methoxymethoxy)pyridine is a chemical compound with the molecular formula C7H7F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms and a methoxymethoxy group in its structure makes it an interesting compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(methoxymethoxy)pyridine typically involves the reaction of 2,6-difluoropyridine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
2,6-Difluoro-3-(methoxymethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
2,6-Difluoro-3-(methoxymethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,6-Difluoro-3-(methoxymethoxy)pyridine involves its interaction with specific molecular targets. The fluorine atoms and the methoxymethoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets.
相似化合物的比较
Similar Compounds
- 2,5-Difluoro-4-(methoxymethoxy)pyridine
- 2,6-Difluoropyridine
- 3-(Methoxymethoxy)pyridine
Uniqueness
2,6-Difluoro-3-(methoxymethoxy)pyridine is unique due to the specific positioning of the fluorine atoms and the methoxymethoxy group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
属性
分子式 |
C7H7F2NO2 |
|---|---|
分子量 |
175.13 g/mol |
IUPAC 名称 |
2,6-difluoro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7F2NO2/c1-11-4-12-5-2-3-6(8)10-7(5)9/h2-3H,4H2,1H3 |
InChI 键 |
MXJBNQCAMFTTGR-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=C(N=C(C=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)
